molecular formula C23H30N4O3S B2986516 N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946269-85-8

N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2986516
CAS No.: 946269-85-8
M. Wt: 442.58
InChI Key: UGPXAHQBWHAZRI-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidin-2-one core fused with a thioacetamide group, a morpholinoethyl substituent at position 1, and a 2,4-dimethylphenyl moiety linked via the acetamide nitrogen. The thioacetamide linkage (-S-CH2-CO-NH-) provides structural flexibility and influences redox properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-16-6-7-19(17(2)14-16)24-21(28)15-31-22-18-4-3-5-20(18)27(23(29)25-22)9-8-26-10-12-30-13-11-26/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPXAHQBWHAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 946269-85-8) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological activity.

The molecular formula of the compound is C23H30N4O3SC_{23}H_{30}N_{4}O_{3}S, with a molecular weight of 442.6 g/mol. The structure features a thioacetamide linkage and a cyclopentapyrimidine moiety, which may contribute to its biological effects.

PropertyValue
CAS Number946269-85-8
Molecular FormulaC23H30N4O3SC_{23}H_{30}N_{4}O_{3}S
Molecular Weight442.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thioacetamide group facilitates binding to proteins or enzymes involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammation and cancer proliferation.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes and cancer progression .
  • Cell Proliferation : It has been observed to induce apoptosis in cancer cells by modulating signaling pathways linked to cell survival and death .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : The compound showed an IC50 value indicating effective inhibition of cell growth in MCF-7 breast cancer cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been evaluated through various assays:

  • COX Inhibition : It demonstrated moderate inhibitory activity against COX-II with an IC50 value in the range of 0.52–22.25 μM .

Case Studies

  • Study on COX Inhibition :
    • A recent study assessed the inhibition profile of several compounds similar to this compound against COX enzymes. The results indicated that this compound could serve as a lead for developing selective COX-II inhibitors .
  • Anticancer Research :
    • In another study focusing on its anticancer properties, the compound was tested against various human cancer cell lines. It exhibited promising results in reducing cell viability and inducing apoptosis in targeted cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Several analogs differ in the aryl substituent attached to the acetamide nitrogen:

  • N-(2-Isopropylphenyl) derivative (): The bulky isopropyl group may reduce solubility but improve target selectivity via hydrophobic interactions.
  • N-(2-Ethyl-6-methylphenyl) derivative (): The ethyl group introduces greater conformational flexibility, which could affect binding kinetics.

Table 1: Impact of Aryl Substituents on Physicochemical Properties

Compound Substituent log P (Predicted) Melting Point (°C) Yield (%)
Target compound 2,4-Dimethylphenyl ~3.2* Not reported Not given
N-(2-Isopropylphenyl) 2-Isopropylphenyl ~3.8 Not reported Not given
N-(4-Chlorophenyl) 4-Chlorophenyl ~2.9 >282 76
N-(2,3-Dichlorophenyl) 2,3-Dichlorophenyl ~3.5 230 80

*Predicted using ’s QSAR principles, where electron-withdrawing groups (e.g., Cl) lower log P, while alkyl groups increase it.

Core Modifications: Pyrimidinone vs. Thienopyrimidine
  • Cyclopenta[d]pyrimidinone core (Target compound): The oxygen at position 2 creates a hydrogen-bond acceptor site, critical for target engagement.
  • Thienopyrimidine analogs (): Replacement of the pyrimidinone oxygen with sulfur (e.g., compound 24) reduces polarity and may enhance metabolic stability. The melting point of 197–198°C for compound 24 is significantly lower than the 282°C observed for the 4-chlorophenyl analog , suggesting weaker crystalline packing due to sulfur’s larger atomic radius.

Spectroscopic and Structural Insights

NMR Profiling

highlights that analogs with minor substituent changes (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl) exhibit nearly identical $^1$H NMR profiles except in regions corresponding to the substituent’s electronic environment. For example:

  • Region A (positions 39–44) : Affected by para-substituents (e.g., Cl vs. CH$_3$).
  • Region B (positions 29–36) : Sensitive to ortho-substituent steric effects .

Table 2: Key $^1$H NMR Shifts (DMSO-d6, δ ppm)

Compound NHCO Signal Aromatic Protons SCH$_2$ Signal
Target compound ~10.2* 7.2–7.6 ~4.1
N-(4-Chlorophenyl) analog 10.22 7.32–7.56 4.09
N-(2,3-Dichlorophenyl) 10.10 7.28–7.82 4.12

*Inferred from , where NHCO signals remain consistent (±0.1 ppm) across analogs.

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